molecular formula C15H13F2NO B12642652 N-Ethyl-2,6-difluoro-N-phenylbenzamide

N-Ethyl-2,6-difluoro-N-phenylbenzamide

Cat. No.: B12642652
M. Wt: 261.27 g/mol
InChI Key: FILXVMQZVHRPTF-UHFFFAOYSA-N
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Description

N-Ethyl-2,6-difluoro-N-phenylbenzamide is a chemical compound with the molecular formula C15H13F2NO It is a member of the benzamide family, characterized by the presence of an ethyl group, two fluorine atoms, and a phenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2,6-difluoro-N-phenylbenzamide typically involves the following steps:

    Condensation Reaction: The starting material, 2,6-difluorobenzamide, undergoes a condensation reaction with an appropriate ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate.

    Acylation Reaction: The resulting intermediate is then subjected to an acylation reaction with phenyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and reaction time to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2,6-difluoro-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-Ethyl-2,6-difluoro-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-2,6-difluoro-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, in its antifungal and antibacterial activities, the compound may inhibit key enzymes or disrupt cellular processes in the target organisms. Molecular docking studies have shown that it can form hydrogen bonds with specific amino acids in enzymes like succinate dehydrogenase, which may explain its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2,6-difluoro-N-phenylbenzamide
  • N-Propyl-2,6-difluoro-N-phenylbenzamide
  • N-Ethyl-2,4-difluoro-N-phenylbenzamide

Uniqueness

N-Ethyl-2,6-difluoro-N-phenylbenzamide is unique due to the specific positioning of the fluorine atoms at the 2 and 6 positions on the benzamide ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H13F2NO

Molecular Weight

261.27 g/mol

IUPAC Name

N-ethyl-2,6-difluoro-N-phenylbenzamide

InChI

InChI=1S/C15H13F2NO/c1-2-18(11-7-4-3-5-8-11)15(19)14-12(16)9-6-10-13(14)17/h3-10H,2H2,1H3

InChI Key

FILXVMQZVHRPTF-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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